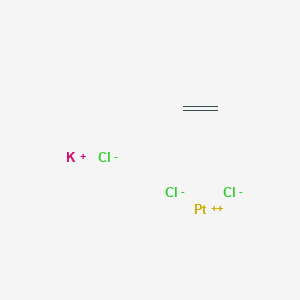

Potassium trichloro(ethylene)platinate(II)

Description

BenchChem offers high-quality Potassium trichloro(ethylene)platinate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trichloro(ethylene)platinate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethene;platinum(2+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4.3ClH.K.Pt/c1-2;;;;;/h1-2H2;3*1H;;/q;;;;+1;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUWJUARCXXPTH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3KPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-50-9 | |

| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinate(1-), trichloro(eta2-ethene)-, potassium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(1-), trichloro(.eta.2-ethene)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium trichloro(ethylene)platinate(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Foundational Discoveries in Organometallic Chemistry

Early Isolation and Initial Structural Ambiguities

The early 19th century was a period of significant advancement in chemistry, yet the nature of the bond between a metal and an organic molecule remained a mystery. The isolation of Zeise's Salt would prove to be a critical turning point.

William Christopher Zeise's Original Synthesis and Proposal (1827-1830)

In the late 1820s, the Danish chemist William Christopher Zeise, a professor at the University of Copenhagen, was investigating the reaction of platinum(IV) chloride with boiling ethanol (B145695). wikipedia.orgbris.ac.uk In 1827, he first isolated yellow, air-stable crystals from this reaction. theunchainedlibrary.comnumberanalytics.com After meticulous analysis, Zeise reported his findings in 1830, proposing that the compound contained an ethylene (B1197577) (C₂H₄) molecule bound to the platinum. wikipedia.orgbris.ac.uk This was a radical suggestion at the time, as it implied a direct bond between a metal and an olefin, a type of interaction previously unknown. numberanalytics.com Zeise's original synthesis involved reacting platinum tetrachloride with ethanol, followed by the addition of potassium chloride. numberanalytics.combris.ac.uk

Confrontation with Contemporary Chemical Theories and Explanations

Zeise's proposal was met with considerable skepticism from the scientific community, most notably from the highly influential chemist Justus von Liebig. wikipedia.orgchemeurope.com Liebig and others struggled to reconcile the existence of a metal-ethylene bond with the prevailing chemical theories of the era, which were largely based on the concept of radicals and did not account for the type of bonding Zeise's structure suggested. nih.gov For many years, the structure of Zeise's Salt remained a subject of intense debate and controversy, with alternative structures being proposed that did not involve a direct platinum-ethylene bond. acs.org It wasn't until 1868, when Birnbaum successfully synthesized the complex using ethylene directly, that Zeise's initial proposal gained decisive support. wikipedia.orgchemeurope.com However, a full understanding of its bonding would have to wait for over a century. libretexts.org

Pivotal Role in Organometallic Chemistry Development

Despite the initial controversies, the discovery and eventual acceptance of Zeise's Salt's structure had a profound and lasting impact on the field of chemistry, laying the groundwork for the entire discipline of organometallic chemistry.

Establishment as the First Transition Metal Olefin π-Complex

The true nature of the bonding in Zeise's Salt was finally elucidated in the mid-20th century with the advent of X-ray crystallography and the development of new bonding theories. wikipedia.orgchemeurope.com The key breakthrough came with the Dewar-Chatt-Duncanson model, which explained the bonding in terms of a synergistic interaction. wikipedia.orgchemeurope.com This model describes a σ-donation of electron density from the ethylene molecule's filled π-orbital to an empty d-orbital on the platinum atom. numberanalytics.commsu.edu Simultaneously, there is a π-back-donation of electron density from a filled d-orbital on the platinum atom to the empty π* antibonding orbital of the ethylene molecule. numberanalytics.commsu.edu This established Zeise's Salt as the first example of a transition metal olefin π-complex, a new class of compounds with unique bonding and reactivity. theunchainedlibrary.comnih.gov

The structural data confirmed this model. The C-C bond length in the coordinated ethylene of Zeise's Salt is longer (around 1.375 Å) than in a free ethylene molecule (1.337 Å), indicating a weakening of the double bond due to the back-donation into the antibonding orbital. bris.ac.ukwikipedia.org

Interactive Data Table: Bond Length Comparison

| Compound | C-C Bond Length (Å) |

|---|---|

| Ethylene (free) | 1.337 |

| Zeise's Salt | 1.375 |

Stimulation of Research into Metal-Carbon Bonding and Organometallic Compounds

The discovery and characterization of Zeise's Salt acted as a powerful catalyst for further research into the nature of metal-carbon bonds. wikipedia.orgnumberanalytics.com It demonstrated that stable compounds could be formed through the interaction of metal d-orbitals with the π-systems of organic molecules, opening up a vast new area of chemical synthesis and investigation. numberanalytics.comlibretexts.org The puzzle of its structure and bonding spurred the development of theoretical models that could explain these new interactions, leading to a deeper understanding of chemical bonding in general. theunchainedlibrary.com The field of organometallic chemistry, which has since grown to encompass a wide array of compounds with diverse applications in catalysis, materials science, and medicine, owes its origins to the initial discovery and study of this pioneering molecule. numberanalytics.comtheunchainedlibrary.comchemeurope.com

Synthetic Methodologies and Preparative Advancements

Classic and Modified Synthetic Routes

The earliest methods for synthesizing Zeise's salt established the fundamental reaction pathways, which were later refined for improved yields and purity.

The original synthesis of potassium trichloro(ethylene)platinate(II) was reported by William Christopher Zeise in 1830. bris.ac.uknumberanalytics.com This pioneering method involved the reaction of platinum(IV) chloride (PtCl₄) with boiling ethanol (B145695), followed by the addition of potassium chloride (KCl). bris.ac.uk This process yields the characteristic yellow crystals of the salt, K[PtCl₃(C₂H₄)]·H₂O. bris.ac.uktheunchainedlibrary.com

The reaction is a notable example of a redox process. The platinum(IV) center in the starting material is reduced to platinum(II) in the final product. theunchainedlibrary.com Simultaneously, ethanol acts as the reducing agent and is oxidized to acetaldehyde. theunchainedlibrary.com While historically significant, this method was soon followed by a more effective synthesis that provided a much higher yield. theunchainedlibrary.com

Table 1: Overview of Zeise's Original Synthesis

| Reactants | Process | Key Observation | Product |

| Platinum(IV) Chloride (PtCl₄), Ethanol (C₂H₅OH), Potassium Chloride (KCl) | Boiling PtCl₄ in ethanol, followed by addition of KCl and evaporation. bris.ac.uktheunchainedlibrary.com | Formation of yellow, needle-like crystals. theunchainedlibrary.com | Potassium trichloro(ethylene)platinate(II) monohydrate (K[PtCl₃(C₂H₄)]·H₂O) |

A more direct and widely adopted method for preparing Zeise's salt involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethene (ethylene) gas. numberanalytics.comsweetstudy.comchemeurope.com This approach avoids the in-situ generation of the ethylene (B1197577) ligand from ethanol. In this synthesis, ethene is bubbled through an aqueous solution of K₂[PtCl₄]. numberanalytics.com The ethylene molecule displaces one of the chloride ligands on the square planar [PtCl₄]²⁻ complex to form the [PtCl₃(C₂H₄)]⁻ anion. theunchainedlibrary.com

This preparative route became more established after Karl Birnbaum, in 1868, successfully prepared the complex by reacting ethene with PtCl₂ in concentrated hydrochloric acid, confirming the presence of the ethylene ligand that Zeise had proposed. chemeurope.comacs.org

The efficiency of the synthesis from K₂[PtCl₄] and ethene can be significantly improved by using a catalytic amount of stannous chloride (SnCl₂). bris.ac.uksweetstudy.comwikipedia.orgbrainly.in Stannous chloride, a mild Lewis acid, acts as a catalyst in the reaction. wikipedia.orgresearchgate.net Its presence facilitates the coordination of ethylene to the platinum center, leading to a faster reaction rate compared to the uncatalyzed process. bris.ac.uk This catalyzed procedure is a common method for the commercial preparation of Zeise's salt hydrate. wikipedia.orgbrainly.in

Table 2: Comparison of Synthesis from K₂[PtCl₄]

| Method | Catalyst | Description | Source(s) |

| Direct Reaction | None | Ethene gas is passed through an aqueous solution of K₂[PtCl₄]. | bris.ac.uknumberanalytics.com |

| Catalyzed Reaction | Stannous Chloride (SnCl₂) | A catalytic amount of SnCl₂ is added to the K₂[PtCl₄] solution before introducing ethene. | bris.ac.ukwikipedia.orgbrainly.in |

Synthesis from Potassium Tetrachloroplatinate(II) and Ethene

Modern Synthetic Approaches

Contemporary methods focus on enhancing the speed, efficiency, and control over the final product's form, whether anhydrous or hydrated.

A significant advancement in the preparation of Zeise's salt is the application of microwave-assisted synthesis (MAS). bris.ac.uk This technique dramatically reduces the reaction time compared to traditional heating methods. In a typical microwave-assisted procedure, K₂[PtCl₄] is reacted with ethene (at a pressure of 50 psi) in a 1:1:1 mixture of water, ethanol, and concentrated hydrochloric acid. researchgate.netresearchgate.net The reaction reaches completion in as little as 15 minutes at 130°C, affording a high yield (89%) of the product after a simple workup. researchgate.net This represents a major improvement over conventional methods, which can take days or require catalysts that may complicate product isolation. researchgate.net

Zeise's salt is most commonly isolated and sold as a stable monohydrate, K[PtCl₃(C₂H₄)]·H₂O. sweetstudy.comwikipedia.org The water of hydration is an integral part of the crystal structure. sweetstudy.com However, the anhydrous form can be prepared from the monohydrate. researchgate.net The removal of the water of hydration is typically achieved by placing the hydrated salt in a vacuum. sweetstudy.comwikipedia.orgbrainly.in Alternatively, drying the monohydrate over concentrated sulfuric acid in a vacuum or heating it to approximately 100°C will also yield the anhydrous salt. acs.org Researchers have also developed methods similar to Zeise's original approach to prepare both the anhydrous and monohydrate forms for spectroscopic studies. researchgate.net

Table 3: Forms of Potassium Trichloro(ethylene)platinate(II)

| Form | Chemical Formula | Preparation/Conversion | Source(s) |

| Monohydrate | K[PtCl₃(C₂H₄)]·H₂O | Typically isolated from aqueous synthesis reactions. | sweetstudy.comwikipedia.org |

| Anhydrous | K[PtCl₃(C₂H₄)] | Removal of water from the monohydrate via vacuum or gentle heating. | acs.orgwikipedia.orgbrainly.inresearchgate.net |

Synthesis of Deuterated and Halogen Analogues

The synthesis of deuterated and halogen-substituted analogues of Zeise's salt, potassium trichloro(ethylene)platinate(II), is crucial for a variety of research applications, including mechanistic studies, spectroscopic analysis, and the development of new catalytic systems. These modifications allow for the fine-tuning of the electronic and steric properties of the complex, providing valuable insights into its reactivity and bonding.

Synthesis of Deuterated Analogues

The preparation of deuterium-labeled potassium trichloro(ethylene)platinate(II) can be achieved through several methods, primarily involving the use of deuterated starting materials or through H-D exchange reactions. One common approach is to use deuterated ethylene (C₂D₄) in the standard synthesis of Zeise's salt.

Another effective method involves an H-D exchange reaction catalyzed by a palladium on carbon (Pd/C) and aluminum powder system in deuterium (B1214612) oxide (D₂O). nih.gov This method offers a high degree of deuterium incorporation under relatively mild conditions. The in-situ generation of deuterium gas from the reaction of aluminum with D₂O, facilitated by the palladium catalyst, allows for the selective exchange of hydrogen atoms. nih.gov

Table 1: Optimized Conditions for H-D Exchange using Phenylalanine as a Model nih.gov

| Parameter | Condition |

| Substrate | 0.3 mmol |

| Catalyst | 20 mg of 5% Pd/C, 100 mg of Al powder |

| Solvent | 1.5 mL of D₂O |

| Pre-treatment | 1 h of presonication of the catalytic mixture |

| Reaction | Microwave irradiation |

This table illustrates a general method for deuteration that can be adapted for the synthesis of deuterated ethylene precursors.

Synthesis of Halogen Analogues

Halogen analogues of Zeise's salt, where one or more of the chloride ligands are replaced by bromide or iodide, are typically synthesized through ligand exchange reactions. These reactions involve treating potassium trichloro(ethylene)platinate(II) with a source of the desired halide ion, such as potassium bromide (KBr) or potassium iodide (KI), in an aqueous solution. researchgate.net

The synthesis of mixed halide complexes of the type [PtClₙX₃₋ₙ(C₂H₄)]⁻ (where X = Br, I; n = 1, 2) has been successfully achieved through this method. researchgate.net The resulting analogues can be detected and characterized using techniques like electrospray ionization mass spectrometry. researchgate.net Research has shown that the electron binding energies of these complexes decrease as the size of the halogen increases, with iodine having a more pronounced effect than bromine. researchgate.net

A general procedure for synthesizing halogen analogues involves dissolving Zeise's salt in an aqueous solution and adding a stoichiometric amount of the corresponding potassium halide salt. The reaction mixture is typically stirred to facilitate the ligand exchange process.

Table 2: Synthesis of Halogen Analogues of Zeise's Salt

| Starting Material | Reagent | Product |

| K[PtCl₃(C₂H₄)] | KBr | K[PtCl₂Br(C₂H₄)] / K[PtClBr₂(C₂H₄)] |

| K[PtCl₃(C₂H₄)] | KI | K[PtCl₂I(C₂H₄)] / K[PtClI₂(C₂H₄)] |

The synthesis of these analogues is significant for studying the influence of the halide ligands on the stability and reactivity of the platinum-ethylene bond. The varying electronic properties of the different halogens allow for a systematic investigation of the Dewar-Chatt-Duncanson model of bonding in these types of complexes.

Elucidation of Molecular Structure and Coordination Geometry

Crystallographic Investigations

Early X-ray Diffraction Studies for Structural Determination

Following the discovery of X-ray diffraction by crystals, which revolutionized the understanding of atomic arrangements, early investigations into the structure of Zeise's salt were undertaken. wikipedia.orglibretexts.orgoup.com The first X-ray analysis of Zeise's salt was reported in the mid-20th century, providing the initial experimental evidence for its molecular structure. wikipedia.orgacs.orgacs.org These preliminary studies were crucial in confirming the presence of a platinum atom bonded to three chlorine atoms and an ethylene (B1197577) molecule. iucr.orgmsu.edu A notable early study by Wunderlich and Mellor in 1954 used two-dimensional X-ray analysis to propose a structure where the platinum and the three chlorine atoms are coplanar. iucr.org This work also provided initial, though uncertain, parameters for the carbon and oxygen atoms, suggesting a triangular arrangement of the platinum and ethylene. iucr.org

Definitive Neutron Diffraction Analyses

While X-ray diffraction was instrumental in determining the positions of the heavier atoms like platinum and chlorine, locating the lighter hydrogen atoms of the ethylene ligand with accuracy proved challenging. iucr.org Definitive structural details were ultimately provided by neutron diffraction studies. acs.orgacs.orgbris.ac.uk Neutron diffraction is particularly advantageous for locating hydrogen atoms, and these analyses provided a more complete and accurate picture of the molecular geometry. bris.ac.ukresearchgate.netaps.org A key neutron diffraction study refined the structure, confirming the sideways, or π-type, bonding of the ethylene molecule to the platinum atom and precisely determining the positions of the hydrogen atoms. bris.ac.ukresearchgate.netresearchgate.netmdpi.com These studies revealed that the four hydrogen atoms of the ethylene ligand are bent away from the platinum atom. acs.orgmsu.edubris.ac.uk

Determination of Coordination Number and Geometry at the Platinum Center (Square Planar)

Crystallographic data has unequivocally established that the platinum(II) center in Zeise's salt has a coordination number of four. wikipedia.orgchemeurope.comsweetstudy.comslideshare.netnumberanalytics.com The arrangement of the ligands around the central platinum atom results in a square planar geometry. wikipedia.orgchemeurope.comsweetstudy.comslideshare.netnumberanalytics.com The three chlorine atoms and the midpoint of the carbon-carbon double bond of the ethylene ligand occupy the four coordination sites in this plane. iucr.orgsweetstudy.com

Stereochemical Orientation of the Ethylene Ligand Relative to the PtCl₃ Plane

A critical aspect of the molecular structure of Zeise's salt is the orientation of the ethylene ligand with respect to the plane formed by the platinum and the three chlorine atoms (the PtCl₃ plane). Both X-ray and neutron diffraction studies have shown that the carbon-carbon bond axis of the ethylene molecule is approximately perpendicular to this PtCl₃ plane. wikipedia.orgacs.orgiucr.orglibretexts.org This perpendicular orientation is a key feature of the bonding in Zeise's salt and is essential for the effective overlap of orbitals that stabilizes the complex. blogspot.com

Bond Lengths and Distortions within the Coordinated Ethylene

Ethylene C-C Bond Elongation upon Coordination

A significant finding from the structural analyses of Zeise's salt is the change in the carbon-carbon bond length of the ethylene ligand upon coordination to the platinum center. The C-C bond in coordinated ethylene is longer than in the free ethylene molecule. msu.edubris.ac.uklibretexts.orgblogspot.comscribd.comsarthaks.comdoubtnut.com This elongation is a direct consequence of the bonding interaction between the ethylene and the platinum atom, specifically the back-donation of electron density from a filled platinum d-orbital into the antibonding π* orbital of the ethylene. msu.edublogspot.comtheunchainedlibrary.com This interaction weakens the C-C double bond, causing it to lengthen. theunchainedlibrary.com

| Parameter | Value in Free Ethylene (pm) | Value in Zeise's Salt (pm) |

| C-C Bond Length | 133.7 | ~137.5 |

This table presents a comparison of the C-C bond length in a free ethylene molecule versus its length when coordinated in Zeise's salt, illustrating the elongation upon complexation. bris.ac.uksarthaks.comdoubtnut.comdoubtnut.com

Distortion and Bending of Ethylene C-H Bonds

A particularly noteworthy feature of the structure of Potassium trichloro(ethylene)platinate(II) is the significant distortion of the ethylene ligand upon coordination to the platinum center. In its free, uncoordinated state, ethylene is a planar molecule with H-C-H bond angles of approximately 117 degrees. However, within Zeise's salt, the ethylene molecule undergoes a pronounced structural change.

Detailed research findings from neutron diffraction studies have provided precise measurements of the positions of the hydrogen atoms, revealing a distinct pyramidalization of the CH₂ groups. researchgate.netbris.ac.uk The four hydrogen atoms of the ethylene ligand are bent away from the platinum atom, and the carbon atoms are displaced out of the plane defined by these four hydrogens. bris.ac.uk This bending results in a decrease of the H-C-H bond angles from their ideal sp² hybridized values.

The C-C bond distance in the coordinated ethylene molecule is also affected. At approximately 1.375 Å, it is longer than the 1.337 Å bond length observed in a free ethylene molecule. bris.ac.ukdoubtnut.com This elongation indicates a weakening of the carbon-carbon double bond upon coordination. The primary reason for these distortions is the nature of the platinum-ethylene bond, which involves a combination of sigma donation from the ethylene π-orbital to a vacant d-orbital on the platinum and back-donation from a filled platinum d-orbital into the empty π* antibonding orbital of the ethylene. bris.ac.uk The population of this antibonding orbital weakens the C-C bond and induces a degree of sp³ character at the carbon atoms, leading to the observed bending of the C-H bonds. bris.ac.uk

The following table summarizes key structural parameters of the ethylene ligand in Zeise's salt as determined by diffraction studies.

| Parameter | Value in Zeise's Salt | Value in Free Ethylene |

| C-C Bond Length | ~1.375 Å bris.ac.uk | ~1.337 Å doubtnut.com |

| Pt-C Distance | ~2.13 Å | N/A |

| Bending of C-H bonds | Hydrogens bent away from Pt bris.ac.uk | Planar |

| Displacement of C atoms | ~0.16 Å out of H-plane bris.ac.uk | In plane with H atoms |

This table presents interactive data based on the text.

Advanced Understanding of Electronic Structure and Chemical Bonding

The Dewar-Chatt-Duncanson (DCD) Model of Metal-Olefin Bonding

The bonding between the platinum metal center and the ethylene (B1197577) ligand in Zeise's salt is effectively described by the Dewar-Chatt-Duncanson (DCD) model. numberanalytics.comwikipedia.org This model elucidates the synergistic process involving two key components: σ-donation from the ethylene ligand to the platinum atom and π-back-donation from the platinum atom to the ethylene ligand. numberanalytics.commsu.edu

σ-Donation from Ethylene π-Orbitals to Platinum d-Orbitals

The initial step in the formation of the metal-olefin bond is the donation of electron density from the filled π-bonding orbital of the ethylene molecule into a vacant d-orbital of the platinum(II) center. numberanalytics.combris.ac.uk Specifically, the electron density from the C=C π-orbital, which has σ-symmetry with respect to the metal-ligand axis, is donated to an empty d-orbital on the platinum atom. wikipedia.orgtheunchainedlibrary.com This interaction forms a sigma (σ) bond between the ethylene ligand and the platinum atom. theunchainedlibrary.com In silico calculations suggest that this forward donation accounts for approximately 75% of the total binding energy. wikipedia.org

π-Back-Donation from Filled Platinum dπ-Orbitals to Ethylene π-Antibonding Orbitals*

Complementing the σ-donation is a process known as π-back-donation. numberanalytics.com In this step, electron density is transferred from a filled dπ-orbital of the platinum atom to the empty π*-antibonding orbital of the ethylene ligand. wikipedia.orgtheunchainedlibrary.com This back-donation is crucial for the stability of the complex. stackexchange.com The population of the ethylene's antibonding orbital leads to a reduction in the C-C bond order. wikipedia.orgmsu.edu This weakening of the C-C bond is evidenced by an increase in the C-C bond length in Zeise's salt (1.375 Å) compared to free ethylene (1.33 pm), and a corresponding decrease in the C=C stretching frequency in the infrared spectrum. wikipedia.orgbris.ac.uktheunchainedlibrary.com This interaction also induces a "rehybridization" of the carbon atoms from sp2 towards sp3 character, causing the hydrogen atoms to bend away from the platinum atom. msu.edu

Molecular Orbital (MO) Theory Interpretations

Molecular orbital (MO) theory provides a more detailed and quantitative picture of the bonding in Zeise's salt, supporting the concepts of the DCD model.

Contributions of Platinum d-Orbitals to Metal-Ligand Interactions

The bonding in Zeise's salt can be comprehensively explained through a molecular orbital approach, which considers the interaction between the orbitals of the platinum atom and the ethylene ligand. rnlkwc.ac.in The platinum(II) ion in Zeise's salt has a d8 electron configuration. The key interactions involve the overlap of the ethylene's highest occupied molecular orbital (HOMO), the π-bonding orbital, with the lowest unoccupied molecular orbital (LUMO) of the [PtCl3]⁻ fragment, and the overlap of the filled d-orbitals of platinum with the LUMO of ethylene, the π*-antibonding orbital. caltech.edu The platinum d-orbitals, specifically the dxy, dyz, and dxz orbitals, are of suitable symmetry to participate in π-back-bonding. rnlkwc.ac.in

Theoretical Basis for Ethylene Ligand Orientation

In the solid state, the ethylene ligand in Zeise's salt is oriented perpendicular to the PtCl₃ plane. wikipedia.orgcaltech.edu This orientation is favored because it maximizes the overlap for π-back-donation. rnlkwc.ac.in While rotation around the platinum-ethylene bond can occur, there is an energy barrier. wikipedia.orgchemeurope.com The perpendicular arrangement allows for a more effective overlap between the filled platinum dπ orbitals and the ethylene π* orbital, leading to greater stability. rnlkwc.ac.in The energy barrier for rotation of the ethylene molecule is relatively small, on the order of 5-6 kcal/mol, indicating that while the perpendicular orientation is preferred, rotation is possible. rnlkwc.ac.in

Implications of Bonding on Ethylene Geometry and Reactivity

The unique bonding between the platinum(II) center and the ethylene molecule dictates significant changes in the ethylene ligand's structure and its susceptibility to chemical transformation. This is primarily understood through the lens of the Dewar-Chatt-Duncanson model, which describes a synergistic process of electron donation and acceptance. numberanalytics.com The model posits two main interactions: a σ-donation from the ethylene's filled π-orbital to an empty d-orbital on the platinum atom, and a π-back-donation from a filled platinum d-orbital into the empty π* antibonding orbital of the ethylene ligand. numberanalytics.comwikipedia.orgmsu.edumangaldaicollege.org

The phenomenon of π-back-donation is crucial to understanding the structural changes observed in the ethylene ligand upon coordination. mangaldaicollege.org When the platinum metal center donates electron density back into the ethylene's π* antibonding orbital, it effectively populates an orbital that is destructive to the carbon-carbon double bond. wikipedia.orgmangaldaicollege.org This influx of electron density into the antibonding orbital weakens the C=C bond, leading to a reduction in the carbon-carbon bond order. msu.edutmv.ac.in

This reduction in bond order has two primary, measurable consequences: an elongation of the C-C bond distance and a decrease in its vibrational frequency. wikipedia.orgumb.edu In free, uncoordinated ethylene, the C=C double bond length is approximately 133.7 pm. tmv.ac.in However, upon coordination to the platinum center in Zeise's salt, this bond is lengthened. wikipedia.org Different studies report this elongated bond length to be between 134 pm and 137.5 pm. wikipedia.orgtmv.ac.in This increase in bond length is a direct physical manifestation of the reduced C-C bond order caused by π-back-donation. msu.edu In more extreme cases of back-bonding, such as in Ni(C₂H₄)(PPh₃)₂, the C-C distance can be stretched to as much as 143 pm. wikipedia.org Furthermore, the back-donation causes a "rehybridisation" of the carbon atoms from sp² towards sp³, which is indicated by the bending of the hydrogen atoms on the ethylene away from the metal. wikipedia.orgmsu.edu

Table 1: Comparison of C-C Bond Length in Free Ethylene vs. Coordinated Ethylene in Zeise's Salt

| Compound | C-C Bond Length (pm) | Change upon Coordination |

| Ethylene (C₂H₄) | 133.7 | N/A |

| Potassium trichloro(ethylene)platinate(II) | 137.5 | +3.8 pm |

Data sourced from multiple crystallographic and spectroscopic studies. tmv.ac.in

The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned directly opposite (trans) to it in a square planar complex. theunchainedlibrary.comlibretexts.orglibretexts.org Ligands that are strong σ-donors or strong π-acceptors exert a strong trans effect, labilizing the trans-ligand and making it more susceptible to replacement. libretexts.orglibretexts.org

In the square planar anion of Zeise's salt, [PtCl₃(C₂H₄)]⁻, the ethylene ligand exerts a significant trans effect. theunchainedlibrary.com This is because ethylene acts as a good π-acceptor due to the back-donation from the metal's d-orbitals into its π* antibonding orbital. libretexts.org This interaction is thought to help stabilize the five-coordinate trigonal bipyramidal intermediate that forms during a substitution reaction, thereby lowering the activation energy for the replacement of the ligand trans to the ethylene. libretexts.orglibretexts.org

The structural manifestation of this effect is the weakening and lengthening of the bond between the platinum center and the ligand trans to the ethylene. theunchainedlibrary.com In Zeise's salt, the Pt-Cl bond trans to the ethylene ligand is measurably longer (and thus weaker) than the two mutually cis Pt-Cl bonds. tmv.ac.in

Table 2: Comparison of Pt-Cl Bond Lengths in the Anion of Zeise's Salt

| Bond Position | Bond Length (pm) |

| Pt-Cl (cis to C₂H₄) | 230 |

| Pt-Cl (trans to C₂H₄) | 234 |

Data reflects the differing bond lengths due to the trans effect of the ethylene ligand. tmv.ac.in

This inherent labilization of the trans-chloro ligand makes it the primary site for substitution reactions. For example, the reaction of Zeise's salt with triphenylphosphine (B44618) results in the displacement of the chloride ligand trans to the ethylene, demonstrating the kinetic influence of the trans effect on the compound's reactivity and facilitating ligand exchange at that specific position. easychem.org

Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy has been a cornerstone in characterizing the bonding within Zeise's salt, offering direct insights into the strengths and symmetries of the platinum-ethylene and platinum-halide bonds.

The vibrational spectra of Zeise's salt are complex, with distinct bands corresponding to the vibrations of the coordinated ethylene (B1197577) molecule and the platinum-chloride framework. The platinum-ethylene stretching vibrations, which are direct indicators of the bond strength, have been identified in the far-infrared region. Two key Pt-C stretching modes are observed at approximately 490 cm⁻¹ and 400 cm⁻¹. rsc.org The Pt-Cl stretching frequencies are also prominent, with assignments made for both the cis and trans chlorine atoms relative to the ethylene ligand. The Pt-Cl (trans) symmetric stretch has been assigned, and a PtC₂ rocking deformation is also identified. rsc.org

A comprehensive assignment of the principal infrared and Raman bands for anhydrous Zeise's salt is presented in the table below.

| Vibrational Mode | Anhydrous K[PtCl₃(C₂H₄)] (cm⁻¹) |

| C-H Asymmetric Stretch | 3105 |

| C-H Symmetric Stretch | 3020 |

| C=C Stretch | 1526 |

| CH₂ Scissoring | 1428 |

| CH₂ Wagging | 1240 |

| CH₂ Twisting | 1030 |

| CH₂ Rocking | 841 |

| Pt-Ethylene Stretch (Symmetric) | 491 |

| Pt-Ethylene Stretch (Asymmetric) | 407 |

| Pt-Cl Stretch (trans to C₂H₄) | 336 |

| Pt-Cl Stretch (cis to C₂H₄) | 315, 305 |

| Pt-C₂H₄ Tilt | 192 |

| PtCl₃ Bending | 154, 142 |

| Data sourced from reference rsc.org |

A key feature in the vibrational spectrum of Zeise's salt is the significant lowering of the C=C stretching frequency upon coordination to the platinum atom. In free ethylene, this vibration occurs at a much higher wavenumber. The observed frequency of approximately 1526 cm⁻¹ in the complex indicates a reduction in the C=C bond order. rsc.org This weakening of the double bond is a direct consequence of the Dewar-Chatt-Duncanson model of bonding, where electron density is donated from the ethylene π orbital to the metal and back-donated from a filled metal d-orbital into the ethylene π* antibonding orbital. rsc.org This back-donation populates the antibonding orbital, thereby weakening the C=C bond.

The C-H bending frequencies also provide valuable information. The out-of-plane bending modes of the ethylene hydrogens are particularly sensitive to the coordination environment.

The presence of water of crystallization in the hydrated form of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, gives rise to distinct features in its infrared spectrum. Broad absorption bands in the region of 3400-3500 cm⁻¹ are characteristic of the O-H stretching vibrations of the water molecule. A bending vibration for the water of crystallization is also observed. rsc.org These bands are absent in the spectrum of the anhydrous form, providing a clear spectroscopic method for distinguishing between the two. The fundamental vibrational frequencies of the [PtCl₃(C₂H₄)]⁻ anion, however, remain largely unchanged between the anhydrous and hydrated forms. rsc.org

To aid in the assignment of vibrational modes, studies have been conducted on isotopically labeled and analogous halogenated complexes. The infrared spectrum of the deuterated analogue, K[PtCl₃(C₂D₄)], shows predictable shifts in the vibrational frequencies involving the ethylene ligand. For instance, the C-D stretching and bending modes appear at lower wavenumbers compared to their C-H counterparts due to the heavier mass of deuterium (B1214612). These isotopic shifts have been crucial in confirming the assignments of the ethylene-related vibrations. rsc.org

Similarly, the bromo analogue, K[PtBr₃(C₂H₄)], exhibits shifts in the platinum-halide stretching and bending modes to lower frequencies compared to the chloro complex, consistent with the greater mass of bromine. The platinum-ethylene vibrational frequencies, however, are less affected, demonstrating that the nature of the halide has a smaller influence on the platinum-ethylene bond. rsc.org

| Vibrational Mode | K[PtCl₃(C₂D₄)] (cm⁻¹) | K[PtBr₃(C₂H₄)] (cm⁻¹) |

| C-D Asymmetric Stretch | 2320 | - |

| C-D Symmetric Stretch | 2210 | - |

| C=C Stretch | 1430 | 1518 |

| CD₂ Scissoring | 1000 | - |

| Pt-Ethylene Stretch (Sym) | 450 | 480 |

| Pt-Ethylene Stretch (Asym) | 384 | 395 |

| Pt-Br Stretch (trans) | - | 210 |

| Pt-Br Stretch (cis) | - | 200, 190 |

| Data sourced from reference rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Potassium trichloro(ethylene)platinate(II), ¹H, ¹³C, and ¹⁹⁵Pt NMR have been utilized to provide further structural confirmation in solution.

The ¹H NMR spectrum in D₂O shows a single resonance for the four equivalent ethylene protons. The chemical shift of these protons is influenced by the coordination to the platinum atom. Similarly, the ¹³C NMR spectrum in D₂O displays a single signal for the two equivalent carbon atoms of the ethylene ligand. The observed chemical shift, when compared to that of free ethylene, indicates a significant change in the electronic environment of the carbon atoms upon coordination.

¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the platinum nucleus, which makes it highly sensitive to changes in its coordination sphere. rsc.orgwikipedia.org The chemical shift for Zeise's salt provides a benchmark for square-planar Pt(II) complexes with an olefin ligand.

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | D₂O | ~4.3 |

| ¹³C | D₂O | ~67.8 |

| ¹⁹⁵Pt | D₂O | ~-2750 |

| (Note: Chemical shifts can vary slightly depending on concentration and reference standards. The values presented are approximate based on available literature.) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic spectrum of Potassium trichloro(ethylene)platinate(II) in the ultraviolet-visible region is characterized by transitions involving the d-orbitals of the platinum(II) center and the molecular orbitals of the ligands. The spectrum typically shows intense charge-transfer bands and weaker d-d transitions.

The observed electronic transitions can be broadly categorized as:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the promotion of an electron from a chloride or ethylene ligand orbital to a vacant d-orbital on the platinum atom.

Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a filled d-orbital of platinum to the π* antibonding orbital of the ethylene ligand. This is a key component of the Dewar-Chatt-Duncanson bonding model.

d-d Transitions: These are electronic transitions between the d-orbitals of the platinum(II) ion. For a square-planar d⁸ complex like Zeise's salt, several d-d transitions are possible, though they are often weak and can be obscured by the more intense charge-transfer bands.

The simplification of Ramsey's equation has been applied to correlate the ¹⁹⁵Pt chemical shift with the wavelengths of electronic transitions in the absorption spectra of square-planar platinum(II) complexes. This highlights the intimate relationship between the magnetic shielding of the platinum nucleus and the electronic structure of the complex.

Inelastic Neutron Scattering Studies for Vibrational Frequencies

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational modes of molecules, particularly those involving hydrogen atoms due to their large neutron scattering cross-section. nih.govnih.gov While infrared (IR) and Raman spectroscopy are also used to determine vibrational frequencies, INS provides complementary information and is not subject to the same selection rules. nih.govdoubtnut.comyoutube.com

In the case of Zeise's salt, INS studies, in conjunction with IR and Raman spectroscopy, have been instrumental in assigning the fundamental vibrational frequencies of the coordinated ethylene molecule. researchgate.net The coordination of ethylene to the platinum atom results in a decrease in the C=C stretching vibrational frequency compared to that of free ethylene. doubtnut.comyoutube.com This shift is a direct consequence of the π-back-donation from the platinum to the ethylene's π*-antibonding orbital, which weakens the C=C bond. theunchainedlibrary.com

Table 2: Selected Vibrational Frequencies of Coordinated Ethylene in Zeise's Salt from Spectroscopic Studies

| Vibrational Mode | Free Ethylene (cm⁻¹) | Coordinated Ethylene in Zeise's Salt (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| C=C Stretch | ~1623 | ~1520 | IR/Raman |

| CH₂ Scissoring | ~1444 | ~1428 | IR/Raman |

| Pt-Ethylene Stretch | - | ~405 | IR/Raman |

| Pt-Cl Stretch (trans to C₂H₄) | - | ~290 | IR/Raman |

Note: The exact frequencies can vary slightly depending on the physical state of the sample (solid or solution) and the specific spectroscopic technique used.

The INS spectrum is particularly useful for observing low-frequency modes, which in Zeise's salt include the vibrations involving the platinum-ethylene and platinum-chlorine bonds. nih.gov The intensity of INS bands is related to the total scattering cross-section and the amplitude of motion of the atoms involved in the vibration. nih.gov

Mechanistic Investigations of Reactivity and Catalysis

Ligand Substitution Pathways

The square planar geometry of the [PtCl₃(C₂H₄)]⁻ anion dictates that its substitution reactions predominantly follow an associative mechanism. wikipedia.orglibretexts.org This pathway involves the initial approach and coordination of an incoming ligand to the platinum center, forming a five-coordinate intermediate, before the departure of a leaving group. wikipedia.org

Substitution of Chloride Ligands

The chloride ligands in Zeise's salt are susceptible to substitution by a variety of nucleophiles. The nature of the incoming ligand and the reaction conditions significantly influence the kinetics and outcome of these reactions.

In aqueous solutions, Zeise's salt is known to be unstable, undergoing aquation where a chloride ligand is replaced by a water molecule. mdpi.com This process is a crucial first step in many of its reactions in biological and aqueous media. The aquation reaction can be represented as:

[PtCl₃(C₂H₄)]⁻ + H₂O ⇌ [PtCl₂(H₂O)(C₂H₄)] + Cl⁻

While the qualitative instability is well-documented, detailed kinetic data for the aquation of Zeise's salt specifically can be inferred from studies on analogous platinum(II) complexes. For instance, the hydrolysis of related chlorido complexes often follows pseudo-first-order kinetics. The rate of aquation is influenced by factors such as pH and the presence of other coordinating species.

The chloride ligands in Zeise's salt can be readily displaced by stronger nucleophiles such as amines, thiols, and amino acids. These reactions are of significant interest due to their relevance in understanding the interaction of platinum complexes with biological molecules.

The reaction with amines typically leads to the substitution of one or more chloride ligands. The strong trans effect of the ethylene (B1197577) ligand directs the substitution to the chloride ligand positioned trans to it. mdpi.com

Thiols , particularly those containing cysteine residues, are potent nucleophiles that react readily with platinum(II) complexes. The reaction of Zeise's salt with thiols like L-cysteine is expected to proceed rapidly, leading to the formation of stable platinum-sulfur bonds. Kinetic studies on similar Pt(II) complexes with thiourea, a sulfur-donor ligand, show that these reactions are significantly faster than with many other nucleophiles, highlighting the high affinity of platinum(II) for soft sulfur donors. researchgate.net

The reaction with alanine (B10760859) , an amino acid, has been a subject of interest. The amino group of alanine can act as a nucleophile, displacing a chloride ligand. This initial coordination can be followed by chelation involving the carboxylate group, leading to a more stable bidentate complex.

Table 1: Representative Second-Order Rate Constants for Substitution Reactions of Pt(II) Complexes with Various Nucleophiles

| Incoming Ligand (Nucleophile) | Pt(II) Complex | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) |

| Thiourea (TU) | [PtCl(bpma)]⁺ | 0.095 - 1.06 | 15 - 35 |

| Nitrite (NO₂⁻) | [PtCl(bpma)]⁺ | 0.036 - 0.038 | 15 - 35 |

| Iodide (I⁻) | [PtCl(bpma)]⁺ | Not specified | 15 - 35 |

| L-methionine | [Pt₂(6NNpy)Cl₄] | Data available | Not specified |

Ethylene Ligand Exchange and Dissociation Kinetics

The ethylene ligand in Zeise's salt, while central to its identity, can also undergo exchange with other olefins or dissociate from the platinum center. The Pt-ethylene bond is comprised of both σ-donation from the ethylene π-orbital to the metal and π-back-donation from a filled metal d-orbital to the ethylene π*-antibonding orbital. bris.ac.uk

Kinetic studies on cationic ethylene platinum(II) complexes, which serve as models for understanding the behavior of Zeise's salt, have been conducted using techniques like dynamic NMR spectroscopy. nih.gov These studies reveal that ethylene exchange typically proceeds via an associative mechanism, where a free ethylene molecule attacks the complex to form a five-coordinate intermediate. nih.gov

The rate of ethylene exchange is dependent on the concentration of free ethylene, following a second-order rate law. nih.gov The activation entropies for these exchange reactions are typically negative, which is consistent with an associative pathway where the transition state is more ordered than the reactants. nih.gov

Table 2: Kinetic Data for Ethylene Exchange in a Cationic Platinum(II) Complex

| Parameter | Value |

| Second-Order Rate Constant (k_exc) at 298 K | ~10⁴ - 10⁵ s⁻¹M⁻¹ |

| Activation Entropy (ΔS‡) | -129 to -112 J K⁻¹mol⁻¹ |

Note: Data from a study on cationic ethylene platinum(II) complexes, which provides insight into the associative nature of ethylene exchange. The process is characterized by a significant entropic barrier. nih.gov

The dissociation of the ethylene ligand is a key step in many catalytic reactions involving Zeise's salt. While the Pt-ethylene bond is relatively strong, it can be cleaved, particularly in the presence of strongly coordinating solvents or ligands. wikipedia.org

Kinetic Studies of Substitution Mechanisms (Associative, Dissociative, Interchange)

As a quintessential square planar d⁸ complex, the substitution reactions of Zeise's salt are dominated by the associative (A) mechanism. wikipedia.orglibretexts.org This involves the formation of a five-coordinate trigonal bipyramidal intermediate. The alternative dissociative (D) mechanism, which would involve the initial breaking of a Pt-ligand bond to form a three-coordinate intermediate, is generally not favored for 16-electron square planar complexes. The interchange (I) mechanism, which can be viewed as a concerted process without a distinct intermediate, is also a possibility, with associative interchange (Iₐ) being more likely for these systems.

The general rate law for the substitution reactions of square planar complexes, including Zeise's salt, often takes the form:

Rate = k₁[Complex] + k₂[Complex][Y]

where [Complex] is the concentration of the platinum complex and [Y] is the concentration of the incoming nucleophile. The k₁ term represents a solvent-assisted pathway, while the k₂ term corresponds to the direct associative attack of the nucleophile. libretexts.org

The rate of substitution reactions is directly influenced by the concentration of both the platinum complex (substrate) and the incoming ligand (nucleophile), as described by the second-order term in the rate law. An increase in the concentration of either the complex or the nucleophile will lead to a corresponding increase in the reaction rate. libretexts.org This dependence on the nucleophile's concentration is a hallmark of the associative mechanism. The use of techniques like stopped-flow spectrophotometry allows for the monitoring of these fast reactions and the determination of the rate constants. wikipedia.org

Formation and Characterization of Reaction Intermediates

The reactivity of potassium trichloro(ethylene)platinate(II), also known as Zeise's salt, involves the formation of several key reaction intermediates. When tetrachloroplatinate(II) reacts with ethylene in the presence of a chlorostannate(II) ion catalyst, the absorption of ethylene by the platinum complex is a critical step. Research indicates that this process involves both cis and trans isomers as intermediates. researchgate.net

Specifically, the cis-Pt(SnCl3)2Cl2^2- species has been identified as the more active intermediate in absorbing ethylene to ultimately form the [Pt(C2H4)Cl3]^- anion. researchgate.net The formation of these intermediates is influenced by the ratio of tin to platinum; at high ratios, a five-coordinated species, Pt(SnCl3)5^3-, becomes predominant, which inhibits the absorption of ethylene. researchgate.net The high trans effect and the strong π-acceptor character of the SnCl3- ligand bonded to the platinum(II) center are crucial factors in these reactions. researchgate.net

In the presence of ketones and a strong base, Zeise's salt can form metastable intermediate complexes. Spectroscopic studies using NMR have demonstrated the formation of species such as trans-[PtCl2{h1-CH2C(O)R}(h2-C2H4)]^-. researchgate.net The characterization of these and other isolated platinum-olefin complexes is often accomplished using multinuclear NMR spectroscopy, which provides detailed information about their structure and bonding. researchgate.net

Redox Processes Associated with Potassium trichloro(ethylene)platinate(II)

Platinum Oxidation State Changes During Synthesis

The synthesis of potassium trichloro(ethylene)platinate(II) can proceed through different pathways, with notable variations in the oxidation state of platinum.

In one of the earliest methods, reported by William Christopher Zeise, the reaction involves platinum(IV) tetrachloride (PtCl4) and ethanol (B145695). In this process, a redox reaction occurs where platinum(IV) is reduced to platinum(II). theunchainedlibrary.com Concurrently, ethanol acts as the reducing agent and is oxidized to ethanal (acetaldehyde). theunchainedlibrary.com

However, a more common and modern synthesis starts with potassium tetrachloroplatinate(II) (K2[PtCl4]), where the platinum is already in the +2 oxidation state. numberanalytics.compitt.edu In this method, ethylene gas is passed through an aqueous solution of K2[PtCl4]. numberanalytics.com Since the platinum in the reactant is already Pt(II), this synthetic route is not a redox reaction concerning the metal center. theunchainedlibrary.com

A summary of the platinum oxidation state changes in different synthetic routes is presented below.

| Starting Platinum Compound | Initial Platinum Oxidation State | Final Platinum Oxidation State in [Pt(C2H4)Cl3]⁻ | Redox Change for Platinum |

| Platinum(IV) tetrachloride (PtCl4) | +4 | +2 | Reduction |

| Potassium tetrachloroplatinate(II) (K2[PtCl4]) | +2 | +2 | No Change |

Internal Redox Decomposition Pathways (e.g., to Platinum(0) and Acetaldehyde)

Potassium trichloro(ethylene)platinate(II) is known to be unstable, particularly in aqueous solutions. mdpi.com The compound undergoes an internal redox decomposition. In this degradation pathway, the platinum(II) center is reduced to elemental platinum(0), often observed as the formation of platinum black. numberanalytics.commdpi.com Simultaneously, the coordinated ethylene ligand is oxidized to acetaldehyde. mdpi.com

This inherent instability and decomposition pathway can be a challenge in its application and requires careful handling and storage conditions, such as in a cool, dark environment, to enhance its shelf life. numberanalytics.commdpi.com The decomposition underscores the delicate balance of the metal-ligand bonding within the complex.

Catalytic Applications and Reaction Mechanisms

Isomerization and Rearrangement Reactions

Potassium trichloro(ethylene)platinate(II) and its dimeric form, [(η²-C₂H₄)PtCl₂]₂, have demonstrated catalytic activity in the isomerization and rearrangement of strained organic molecules, particularly bicyclic cyclopropane (B1198618) derivatives. nih.govnih.govacs.orgacs.org Mechanistic studies, supported by high-level quantum mechanical methods, have explored the rearrangement of hydroxyl and silyl-substituted bicyclic cyclopropanes, such as 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane, into monocyclic derivatives. nih.govnih.govacs.org

The proposed mechanism involves the initial insertion of the platinum metal into the strained cyclopropane ring through an oxidative addition reaction. nih.gov This step leads to the formation of a four-membered platinacyclobutane ring as a key intermediate. nih.govacs.org Theoretical investigations suggest that the reaction proceeds more favorably when catalyzed by the dimeric form of Zeise's salt. nih.govnih.gov The calculated activation barrier for the rearrangement process using the platinum dimer is in the range of 19–25 kcal/mol. nih.govnih.gov

During the catalytic cycle with the dimeric catalyst, one of the platinum atoms is actively involved in the oxidative addition and subsequent bond-making and bond-breaking steps of the rearrangement. The second platinum atom is thought to provide secondary support through coordination with substituent groups on the substrate that possess donor atoms. acs.org

A summary of the key findings from mechanistic studies is provided below.

| Substrate | Catalyst Form | Proposed Intermediate | Activation Energy Range (kcal/mol) |

| Hydroxy- and silyl-substituted bicyclic cyclopropanes | Dimeric Zeise's Salt | Platinacyclobutane | 19-25 |

Investigation of Monomeric versus Dimeric Catalyst Forms

In solution, the anionic platinum-ethylene complex of Zeise's salt, [PtCl₃(C₂H₄)]⁻, can exist in equilibrium with a dimeric form. This dimer, known as Zeise's dimer, has the chemical formula [(η²-C₂H₄)PtCl₂]₂. wikipedia.org It is formed from Zeise's salt through the elimination of potassium chloride (KCl) and subsequent dimerization. wikipedia.org The nature of the active catalytic species, whether it is the monomer or the dimer, is a critical aspect of understanding the reaction mechanism and is often dependent on the specific reaction conditions and substrates involved.

While direct comparative studies on the catalytic efficacy of the monomer versus the dimer are not extensively documented, mechanistic investigations into related platinum(II)-catalyzed reactions provide valuable insights. For instance, in the platinum(II)-catalyzed dimerization of ethylene, a monomeric ethyl ethylene platinum(II) complex has been identified as the catalyst resting state. This suggests that under certain catalytic conditions, the monomeric form is the key player in the catalytic cycle.

Conversely, some catalytic processes are proposed to proceed via the dimeric species. The dimer can act as a precursor to the active monomeric catalyst or participate directly in the catalytic cycle. For example, in the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, a dimeric platinum(II) complex, [(PPh₃)Pt(μ-Cl)Cl]₂, is utilized as the catalyst precursor.

The interplay between the monomeric and dimeric forms can be influenced by several factors, including the solvent, the concentration of the catalyst, and the presence of coordinating ligands. The equilibrium between these two forms highlights the dynamic nature of the catalytic system and the importance of identifying the true active species to optimize reaction conditions and catalyst design.

Table 1: Monomeric and Dimeric Forms of the Platinum-Ethylene Complex

| Feature | Monomeric Form (Zeise's Salt Anion) | Dimeric Form (Zeise's Dimer) |

| Formula | [PtCl₃(C₂H₄)]⁻ | [(η²-C₂H₄)PtCl₂]₂ |

| Formation | Dissolution of K[PtCl₃(C₂H₄)]·H₂O | Elimination of KCl from Zeise's salt followed by dimerization wikipedia.org |

| Potential Role in Catalysis | Active catalytic species in certain reactions (e.g., ethylene dimerization) | Catalyst precursor or direct participant in the catalytic cycle |

Oxidative Addition as a Key Elementary Step in Catalysis

Oxidative addition is a fundamental elementary step in many catalytic cycles, involving the addition of a substrate to a metal center, which results in an increase in both the oxidation state and the coordination number of the metal. wikipedia.org For platinum(II) complexes like Zeise's salt, oxidative addition to form a platinum(IV) intermediate is a key mechanistic possibility in various catalytic transformations. While Zeise's salt itself is a Pt(II) complex, it can act as a precatalyst that, under reaction conditions, may be involved in oxidative addition steps.

A notable example where a process akin to oxidative addition is crucial is in the platinum-catalyzed hydroamination of olefins. In the intramolecular hydroamination of 4-pentenylamines, a platinum(II) catalyst facilitates the addition of an N-H bond across the carbon-carbon double bond. The proposed mechanism involves the coordination of the olefin and the amine to the platinum center. The key C-N bond-forming step can be envisioned as an "oxidative amination" process where the N-H bond is formally added across the platinum-olefin bond, leading to a platinacyclobutane intermediate. This process can be viewed as an intramolecular oxidative addition of the N-H bond to the platinum(II)-olefin complex. Subsequent reductive elimination then releases the cyclic amine product and regenerates the active platinum catalyst.

The favorability of oxidative addition is influenced by the nature of the substrate and the electronic properties of the metal center. For instance, the oxidative addition of polar bonds, such as those in alkyl halides (R-X) or N-H bonds in amines, to electron-rich metal centers is a common feature in catalysis. The general mechanism for oxidative addition can proceed through different pathways, including concerted, Sₙ2-type, or ionic mechanisms, depending on the specific reactants and conditions. libretexts.org

Table 2: General Mechanisms of Oxidative Addition

| Mechanism Type | Description | Typical Substrates |

| Concerted | The substrate adds to the metal center in a single step through a three-centered transition state. | Non-polar bonds (e.g., H-H, C-H) |

| Sₙ2-type | The metal center acts as a nucleophile, attacking the substrate and displacing a leaving group in a stepwise manner. | Polar bonds (e.g., alkyl halides) |

| Ionic | The substrate first ionizes, and the resulting cation and anion then add to the metal center in separate steps. | Highly polar substrates that can readily ionize |

Homogeneous Catalysis in Organic Synthesis (General Principles)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in organic synthesis, including high selectivity, mild reaction conditions, and the ability to tune catalytic activity through ligand modification. Potassium trichloro(ethylene)platinate(II) serves as a classic example of a homogeneous catalyst precursor, and its study has contributed significantly to the understanding of fundamental principles in this field.

A key concept in homogeneous catalysis is the catalytic cycle , a series of elementary steps that describe the transformation of reactants to products, with the catalyst being regenerated at the end of each cycle. For a platinum-ethylene complex, a generic catalytic cycle might involve the following key steps:

Ligand Substitution: The ethylene ligand or one of the chloride ligands in the [PtCl₃(C₂H₄)]⁻ complex can be replaced by a substrate molecule.

Oxidative Addition: The substrate molecule adds to the platinum(II) center, forming a platinum(IV) intermediate.

Migratory Insertion: A coordinated ligand inserts into a metal-ligand bond, forming a new bond within the substrate.

Reductive Elimination: The final product is eliminated from the metal center, which is reduced back to its initial oxidation state, thus closing the catalytic cycle.

The understanding of such catalytic cycles, pioneered by studies on compounds like Zeise's salt, has been instrumental in the development of a wide array of catalytic processes, including hydrogenation, hydroformylation, and polymerization reactions. The ability to systematically modify the ligands attached to the metal center allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its activity, selectivity, and stability.

Derivatives and Analogues of Potassium Trichloro Ethylene Platinate Ii

Synthesis and Characterization of Substituted Ethylene (B1197577) Complexes

The synthesis of derivatives of Zeise's salt often involves the substitution of the ethylene ligand with other alkenes. A general method for creating these derivatives involves dissolving Zeise's salt in a solvent like anhydrous ethanol (B145695) under an inert atmosphere. mdpi.com The substituted alkene ligand, also dissolved in a dry solvent, is then added, and the mixture is stirred, often with heating, for several hours. mdpi.comnih.gov This ligand exchange process yields the new substituted ethylene complex. mdpi.com

Impact of Alkene Substituents on Complex Stability and Reactivity

The nature of the substituents on the alkene ligand significantly influences the stability and reactivity of the resulting platinum complex. The stability of an alkene itself generally increases with the number of carbon-containing groups attached to the double bond, a principle known as Zaitsev's Rule. khanacademy.orgmasterorganicchemistry.com This trend is often measured by the heat of hydrogenation, where a lower heat release indicates a more stable alkene. masterorganicchemistry.com

When an alkene coordinates to a platinum(II) center, its reactivity is fundamentally altered. The platinum ion activates the alkene, making it susceptible to nucleophilic attack. uwindsor.canih.gov The reactivity in this step is a balance; it decreases if the catalyst is too electrophilic. uwindsor.ca Generally, in these reactions, the nucleophile adds to the more highly substituted carbon atom of the alkene. uwindsor.ca

Development of Biologically Oriented Zeise-Type Salts

A significant area of research focuses on modifying Zeise's salt to create derivatives with specific biological activities. This "biology-oriented synthesis" approach uses the core structure of a known molecule as a scaffold to generate new compounds for biological applications. nih.gov The ethylene ligand in Zeise's salt serves as a convenient, non-leaving group that can be tethered to a biologically active molecule to create a multi-target compound. nih.gov

Design and Synthesis of Complexes with Specific Organic Substructures (e.g., Acetylsalicylic Acid)

A prime example of this strategy is the synthesis of Zeise-type salts bearing an acetylsalicylic acid (ASA), the active ingredient in aspirin. mdpi.comnih.govnih.gov These complexes are designed to combine the properties of the platinum compound with the cyclooxygenase (COX) inhibiting effects of ASA. mdpi.comresearchgate.net

The synthesis involves linking ASA to an alkene, such as prop-2-en-1-ol or but-3-en-1-ol, via an ester bond. nih.gov This modified ligand is then reacted with Zeise's salt in a solvent like dry ethanol. nih.gov The reaction typically proceeds under an inert atmosphere and with heating to facilitate the coordination of the alkene moiety to the platinum(II) center. mdpi.comnih.gov Researchers have synthesized series of these compounds, varying the length of the alkyl chain connecting the platinum center and the ASA substructure to study its effect on biological activity. mdpi.comnih.gov Further modifications have included adding substituents like fluorine, chlorine, or methyl groups to the ASA ring to enhance the inhibition of specific enzymes, such as COX-2. nih.gov

Table 1: COX Inhibition by Zeise's Salt and its ASA Derivatives This table displays the percentage of inhibition of COX-1 and COX-2 enzymes by Zeise's salt and its derivatives containing acetylsalicylic acid (ASA) linked by spacers of varying lengths.

| Compound | Spacer (n=) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| Acetylsalicylic acid (ASA) | N/A | 29.2 | 1.0 |

| Zeise's Salt | N/A | 83.8 | 11.3 |

| ASA-Pt Derivative | 1 | 67.3 | Not specified |

| ASA-Pt Derivative | 2 | 70.0 | Not specified |

| ASA-Pt Derivative | 3 | 93.8 | Not specified |

| ASA-Pt Derivative | 4 | 96.6 | Not specified |

Data sourced from a study investigating the impact of ASA-Zeise derivatives on COX enzymes. mdpi.com

Mechanisms of Interaction with Biomolecules

The biological activity of these platinum complexes is intrinsically linked to their interactions with biomolecules. These interactions can range from ligand exchange reactions to direct coordination with cellular targets like DNA and proteins.

Ligand Exchange and Coordination to DNA, Nucleotides, and Amino Acids

Ligand exchange is a fundamental reaction for coordination complexes. youtube.comlibretexts.org In an aqueous biological environment, ligands on the platinum complex can be exchanged for other molecules. For square planar Pt(II) complexes, this often occurs through an associative mechanism, where the incoming ligand binds to the metal before the leaving group departs. libretexts.org

The primary target for many platinum-based anticancer drugs is DNA. libretexts.org Platinum complexes can form several types of adducts with DNA, including intrastrand and interstrand crosslinks. libretexts.org The binding typically occurs at the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940). libretexts.org This coordination can cause significant structural modifications to the DNA, such as bending of the helix. nih.govnih.gov While much of this research has focused on cisplatin (B142131), studies on amino acid-linked platinum(II) complexes (AAPt) show they also form DNA adducts with distinct preferences and structural impacts. nih.govnih.gov For example, some AAPt complexes show a preference for adenine (B156593) (A) bases over the guanine (G) preference of cisplatin. nih.gov

Besides DNA, these complexes can also interact with amino acids, the building blocks of proteins. nih.gov The formation of platinum-amino acid compounds is a known reaction that can occur in the bloodstream. mdpi.com These interactions are crucial as they can influence the drug's journey to its ultimate target and potentially contribute to its mechanism of action or deactivation. mdpi.com

Compound Names Table

| Trivial Name | IUPAC Name |

| Zeise's Salt | Potassium trichloro(ethylene)platinate(II) |

| Cisplatin | cis-Diamminedichloridoplatinum(II) |

| Acetylsalicylic Acid (AASA) | 2-Acetoxybenzoic acid |

| ASA-Prop-PtCl₃ | Potassium trichlorido[η²-((prop-2-en)-1-yl)-2-acetoxybenzoate]platinate(II) |

| ASA-But-PtCl₃ | Potassium trichlorido[η²-((but-3-en)-1-yl)-2-acetoxybenzoate]platinate(II) |

| ornPt | Platinum(II) complex with ornithine |

| argPt | Platinum(II) complex with arginine |

Cellular Uptake Kinetics

The cellular uptake of derivatives and analogues of potassium trichloro(ethylene)platinate(II), commonly known as Zeise's salt, is a critical determinant of their potential biological activity. Research into the kinetics of this process reveals that modifications to the ethylene ligand can significantly influence the rate and mechanism of cellular entry.

Studies on Zeise's salt itself have indicated that its uptake kinetics in tumor cells are comparable to that of the well-known anticancer drug, cisplatin. nih.gov However, the precise mechanism of entry for Zeise's salt remains a subject of ongoing investigation. nih.govrsc.org It is understood that for platinum complexes, the non-leaving groups are major contributors to their transport into cells. rsc.org In the case of Zeise's salt, this is the η2-bound ethylene. nih.govrsc.org

Derivatization of the ethylene ligand has been shown to dramatically alter cellular accumulation. For instance, replacing the ethylene in Zeise's salt with a more lipophilic ligand, such as GW7604-Pent, has been observed to markedly increase the intracellular platinum concentration. This enhancement is thought to be a result of improved passive transport across the cell membrane or potentially through binding to membrane-associated receptors followed by internalization. nih.gov

A study involving a conjugate of GW7604 and Zeise's salt, specifically GW7604-Pent-PtCl3, demonstrated a rapid and significantly higher rate of accumulation in MCF-7 breast cancer cells compared to cisplatin. nih.gov The intracellular platinum levels after incubation with the GW7604-Pent-PtCl3 complex were approximately three times higher than those observed with cisplatin after 8 hours. nih.gov This suggests that the modified ligand plays a crucial role as a carrier, facilitating the passage of the platinum complex through the cell membrane. nih.gov

The table below presents the intracellular accumulation of a GW7604-derivatized Zeise's salt analogue in comparison to cisplatin in MCF-7 cells.

Table 1: Intracellular Platinum Concentration in MCF-7 Cells

| Time (hours) | Intracellular Pt Concentration for GW7604-Pent-PtCl3 (pmol/mg protein) | Intracellular Pt Concentration for Cisplatin (pmol/mg protein) |

|---|---|---|

| 0.5 | 130 | Not specified |

| 1 | 265 | Not specified |

| 2 | 371 | Not specified |

| 4 | 659 | Not specified |

| 8 | 818 | 319 |

Data sourced from Bacher et al., 2024. nih.gov

It is noteworthy that while some derivatives exhibit enhanced uptake, they may not always translate to higher cytotoxicity. For example, certain derivatives of Zeise's salt have shown low cytotoxicity, which could be attributed to their limited cellular uptake in specific cell lines. rsc.org

Comparative Studies with Other Group 10 Metal-Olefin Complexes

Synthesis and Stability Trends of Platinum, Palladium, and Nickel Analogues

The synthesis and stability of metal-olefin complexes of the Group 10 elements—platinum, palladium, and nickel—exhibit distinct trends that are crucial for their potential applications. While potassium trichloro(ethylene)platinate(II) (Zeise's salt) is a well-characterized and relatively stable complex, its palladium and nickel analogues show differing properties.

The synthesis of square-planar d8 metal complexes, which includes these olefin complexes, is well-established, particularly for platinum(II) and palladium(II). youtube.com These syntheses often involve the reaction of a metal tetrahalide salt with the olefin. The stability of the resulting complexes, however, varies significantly down the group.

Generally, platinum(II) complexes are thermodynamically more stable than their palladium(II) counterparts. nih.gov The ligand substitution reactions for palladium(II) complexes are known to be approximately 10^5 times faster than for their platinum(II) analogues, indicating the lower kinetic stability of the palladium complexes. nih.gov This higher reactivity of palladium(II) complexes can lead to different biological activities and modes of action compared to their more inert platinum counterparts. nih.gov

The synthesis of stable nickel-olefin complexes presents greater challenges. While Ni(0) sources like Ni(cod)2 are common starting materials for nickel catalysis, they are notoriously air-sensitive and require stringent handling conditions. princeton.edu Air-stable Ni(II) precatalysts have been developed, but achieving the same level of generality and stability as platinum and palladium precursors remains an area of active research. princeton.edu The formation of the specific [Ni(C2H4)Cl3]− anion is not as readily achieved or as stable as its platinum and palladium counterparts. The inherent electronic properties of nickel often lead to a greater sensitivity to the nature of the ligands and a propensity for different reaction pathways compared to palladium and platinum. rsc.org

The stability trend for analogous square-planar olefin complexes within Group 10 can be summarized as follows:

Pt(II) > Pd(II) > Ni(II)

This trend is influenced by several factors, including the effective nuclear charge of the metal, the strength of the metal-ligand bonds, and relativistic effects which are more pronounced for the heavier elements like platinum. The greater stability of the platinum-olefin bond is a key reason why Zeise's salt and its derivatives have been more extensively studied for potential biological applications compared to their less stable palladium and nickel analogues.

Advanced Computational Chemistry and Theoretical Modeling

Quantum Mechanical Approaches for Electronic Structure

The electronic structure of the [PtCl₃(C₂H₄)]⁻ anion has been investigated using a variety of quantum mechanical methods, each offering a different balance of computational cost and accuracy. These methods provide fundamental insights into the molecule's orbitals and energetics.

Density Functional Theory (DFT) has become a principal method for studying organometallic compounds due to its favorable balance of accuracy and computational efficiency. DFT calculations have been effectively used to probe the bonding in the anion of Zeise's salt.

For instance, DFT calculations at the RI-UB2PLYP/def2-TZVPP level of theory have been employed to determine the binding energies of various ligands to the [PtCl₃]⁻ fragment. These studies predict a binding strength order of CO > C₂H₄ > N₂. This computational analysis is supported by experimental tandem mass spectrometry results, which show that a higher collision energy is required to dissociate the ethylene (B1197577) ligand compared to the dinitrogen ligand, confirming the stronger bond in the platinum-ethylene complex. An energy decomposition analysis within a DFT framework indicates that the metal-ligand bonding is predominantly derived from electrostatic attraction.

Coupled Cluster (CC) theory represents a high-level ab initio method that offers some of the most accurate results for moderate-sized molecules in computational chemistry. Often referred to as the "gold standard," CC methods like CCSD(T) provide a rigorous treatment of electron correlation, which is crucial for precise energy and property calculations. The method is size-extensive, ensuring that the calculated energy scales correctly with the number of particles, which is vital for comparing energies between different systems or along a potential energy surface.

The computational cost of CC methods is significantly higher than that of DFT, scaling polynomially with system size. While extensively applied to a wide range of chemical systems to achieve high accuracy for reaction energies and molecular structures, specific applications of Coupled Cluster theory to Potassium trichloro(ethylene)platinate(II) are not prominently featured in recent literature. Its application would be valuable for benchmarking the results of more approximate methods like DFT.